molecular formula C11H15N3O2 B8582524 4-{3-[(Prop-2-en-1-yl)oxy]pyrazin-2-yl}morpholine CAS No. 54126-41-9

4-{3-[(Prop-2-en-1-yl)oxy]pyrazin-2-yl}morpholine

Cat. No. B8582524
M. Wt: 221.26 g/mol
InChI Key: KBVRMHYXYDCRNR-UHFFFAOYSA-N
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Patent
US04410530

Procedure details

120 g of 2-chloro-3-morpholinyl-pyrazine and 70 g of allyl alcohol are dissolved in 640 ml of hexamethylphosphoric acid triamide. 28.8 g of sodium hydride are introduced into this solution over the course of 30 minutes at 0° C. The mixture is then stirred for a further hour at 0° C. and thereafter for 1 hour at 30° C. and 15 hours at room temperature, until the reaction has subsided. The reaction mixture is then poured out onto 2 liters of ice water. After the excess sodium hydride present has been decomposed, the mixture is extracted by shaking with ether. The ether extracts are washed with water until neutral, dried over sodium sulphate and evaporated in a waterpump vacuum. The residue is distilled in a high vacuum. 2-Allyloxy-3-morpholinyl-pyrazine, boiling point 105°-106° C./0.03 mm Hg, is thus obtained.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
solvent
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:6][CH:5]=[CH:4][N:3]=1.[CH2:14]([OH:17])[CH:15]=[CH2:16].[H-].[Na+]>CN(C)P(=O)(N(C)C)N(C)C>[CH2:14]([O:17][C:2]1[C:7]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:6][CH:5]=[CH:4][N:3]=1)[CH:15]=[CH2:16] |f:2.3|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
ClC1=NC=CN=C1N1CCOCC1
Name
Quantity
70 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
640 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Two
Name
Quantity
28.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
ice water
Quantity
2 L
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred for a further hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
at room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted
STIRRING
Type
STIRRING
Details
by shaking with ether
WASH
Type
WASH
Details
The ether extracts are washed with water until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in a waterpump vacuum
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in a high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)OC1=NC=CN=C1N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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